5-methyl-1-phenyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide
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Overview
Description
5-methyl-1-phenyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-phenyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the phenyl group: This step might involve a Friedel-Crafts acylation reaction.
Attachment of the thiophen-3-yl group: This could be done via a Suzuki coupling reaction.
Formation of the carboxamide group: This step might involve the reaction of the pyrazole derivative with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions might target the pyrazole ring or the carboxamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or G-protein coupled receptors, and the pathways involved could be related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.
3,5-dimethyl-1-phenylpyrazole: Studied for its potential as an analgesic.
Thiophene-2-carboxamide derivatives: Investigated for their antimicrobial activity.
Uniqueness
5-methyl-1-phenyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide is unique due to the combination of the pyrazole, phenyl, and thiophene moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
5-methyl-1-phenyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-14-17(11-24-25(14)16-5-3-2-4-6-16)20(26)23-12-18-19(22-9-8-21-18)15-7-10-27-13-15/h2-11,13H,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORXPTXJQQKBLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NC=CN=C3C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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